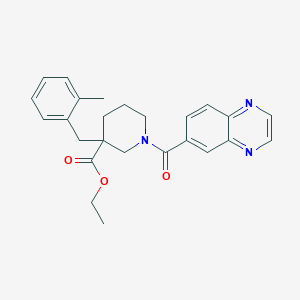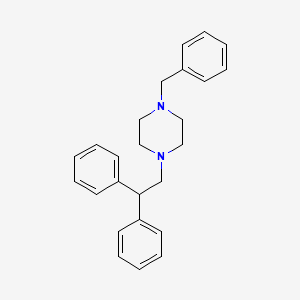
ethyl 3-(2-methylbenzyl)-1-(6-quinoxalinylcarbonyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methylbenzyl)-1-(6-quinoxalinylcarbonyl)-3-piperidinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as EMBQ and has been synthesized using various methods.
作用机制
The exact mechanism of action of EMBQ is not fully understood. However, studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways involved in cell proliferation and survival. EMBQ has also been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EMBQ has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C. EMBQ has also been found to modulate the levels of various neurotransmitters such as dopamine and serotonin in the brain.
实验室实验的优点和局限性
EMBQ has several advantages for lab experiments. The compound is readily available and can be synthesized using various methods. EMBQ has also been found to exhibit potent activity against various diseases, making it a promising candidate for further research. However, the compound has some limitations, such as its low solubility in water, which can affect its bioavailability.
未来方向
EMBQ has several potential future directions for research. The compound can be further studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Future research can also focus on understanding the exact mechanism of action of EMBQ and its potential side effects. Additionally, studies can be conducted to optimize the synthesis method of EMBQ to improve its bioavailability and activity.
In conclusion, EMBQ is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its potential application in the treatment of various diseases. EMBQ exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future research can focus on understanding the exact mechanism of action of EMBQ and its potential side effects, optimizing its synthesis method, and studying its potential application in various diseases.
合成方法
EMBQ can be synthesized through a multistep process involving the reaction of quinoxaline-6-carboxylic acid with 2-methylbenzylamine to form the intermediate compound. The intermediate is then reacted with ethyl 3-bromo-3-piperidinecarboxylate to yield EMBQ.
科学研究应用
EMBQ has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. EMBQ has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-(quinoxaline-6-carbonyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-3-31-24(30)25(16-20-8-5-4-7-18(20)2)11-6-14-28(17-25)23(29)19-9-10-21-22(15-19)27-13-12-26-21/h4-5,7-10,12-13,15H,3,6,11,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAISZSHOTCHEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(3-phenoxyphenoxy)hexyl]morpholine](/img/structure/B5100530.png)

![2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-isopropyl-1-methylbenzene](/img/structure/B5100549.png)

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-ethylacetamide](/img/structure/B5100560.png)
![2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5100565.png)
![4-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5100570.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100581.png)
![2-(4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-1-piperazinyl)-1,3-benzothiazole](/img/structure/B5100586.png)
![N-(2,5-dimethoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5100595.png)
![N-dibenzo[b,d]furan-3-yl-3-phenylpropanamide](/img/structure/B5100601.png)
![4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5100607.png)
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5100613.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B5100618.png)